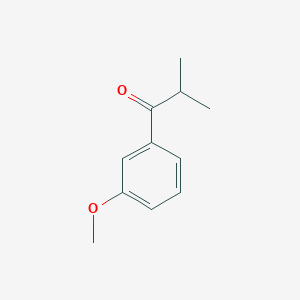

1-(3-甲氧基苯基)-2-甲基丙酮-1

描述

The compound “1-(3-Methoxyphenyl)piperazine” is an analytical reference standard categorized as a piperazine . This product is intended for research and forensic applications .

Synthesis Analysis

A novel one-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or ®-α- methylbenzylamine using the combination of Ti (OiPr)4/Raney-Ni/H2 has been reported . This procedure provides excellent yield and diastereomeric excess .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various methods such as UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties .Chemical Reactions Analysis

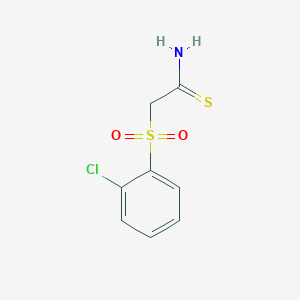

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For example, the physical state, appearance, odor, pH, melting point, boiling point, etc., can be determined .科学研究应用

侧链断裂研究

- 对包括与 1-(3-甲氧基苯基)-2-甲基丙酮-1 相关的芳基丙醇及其衍生物进行单电子氧化研究,提供了有关涉及自由基阳离子的侧链断裂的见解。这项研究对于了解这些化合物在氧化条件下的化学行为非常重要 (Baciocchi 等人,1996)。

结构和性质分析

- 已经对相关 β-二酮的结构和性质进行了研究,阐明了它们的构象和在化学合成中的潜在应用 (Emsley 等人,1987)。

合成和化学转化

- 对类似于 this compound 及其环状类似物的化合物的合成研究,为有机合成和潜在的工业应用提供了有价值的信息 (Collins 等人,1986)。

涂料中的光引发剂

- 含有 1-(4-吗啉苯基)-2-苄基-2-[N-甲基-N-(3-甲基丙烯酰氧基丙基)]氨基丙酮-1 的共聚物,一种在结构上类似于 this compound 的化合物,已被研究作为紫外光固化涂料的光引发剂。这项研究对于在涂料工业中开发新材料至关重要 (Angiolini 等人,1997)。

亲核取代和消除反应

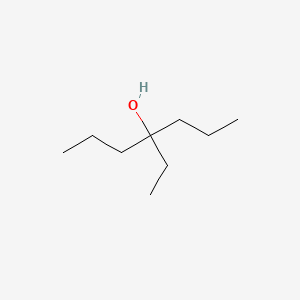

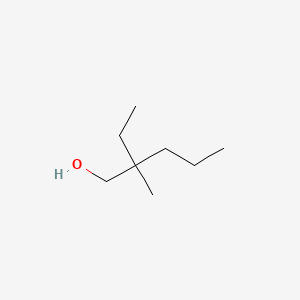

- 使用类似于 this compound 的化合物研究叔碳上的亲核取代和消除反应的机理,有助于更深入地理解有机化学中的反应动力学 (Toteva 等人,1996)。

中枢镇痛药的合成

- 从包括 1-(3-甲氧基苯基)-1-丙酮(在结构上与 this compound 相关)在内的化合物合成塔彭他多盐酸盐等中枢镇痛药的研究,对于药物化学具有重要意义 (Yuhua,2010)。

作用机制

Target of Action

It shares structural similarities with tramadol, a known analgesic . Tramadol primarily targets the μ-opioid receptor (μOR) and inhibits monoamine reuptake

Mode of Action

Tramadol has been shown to affect G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels . It’s speculated that 1-(3-Methoxyphenyl)-2-methylpropan-1-one could have similar interactions, but this requires experimental validation.

Biochemical Pathways

For instance, Tramadol is metabolized in the liver via CYP2D6 & CYP3A4 enzymes

Pharmacokinetics

Tramadol, a structurally similar compound, is known to have low systemic bioavailability following oral dosing

Result of Action

Tramadol, a structurally similar compound, is known to produce antinociception by binding to μ-opioid receptors

Action Environment

It’s known that environmental factors such as temperature, ph, and light can affect the stability and efficacy of many chemical compounds

安全和危害

未来方向

Flow biocatalysis has emerged as an empowering tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .

生化分析

Biochemical Properties

It is known that phenylpropanoids, the class of compounds to which it belongs, play a crucial role in plant defense mechanisms and are involved in a variety of biochemical reactions

Cellular Effects

Other phenylpropanoids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1-(3-Methoxyphenyl)-2-methylpropan-1-one vary with different dosages in animal models .

Metabolic Pathways

Other phenylpropanoids are known to interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINIAUCIBWCJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500464 | |

| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-75-1 | |

| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

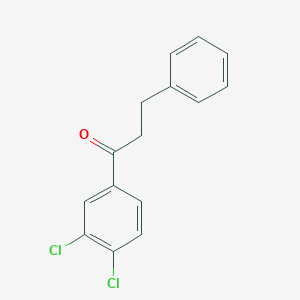

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)

![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)

![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)